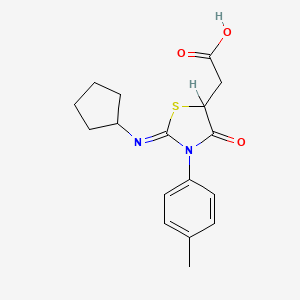![molecular formula C14H24N4S6Sn B14673559 Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane CAS No. 35924-28-8](/img/structure/B14673559.png)
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane is a chemical compound that belongs to the class of organotin compounds. It is characterized by the presence of tin (Sn) atoms bonded to organic groups, specifically the 3-methylsulfanyl-1,2,4-thiadiazole moiety.
準備方法
The synthesis of dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane typically involves the reaction of dibutyltin dichloride with 3-methylsulfanyl-1,2,4-thiadiazole-5-thiol. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
化学反応の分析
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole moiety to its corresponding thiol or sulfide derivatives.
科学的研究の応用
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
作用機序
The mechanism of action of dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to cellular disruption. In antimicrobial applications, it disrupts the cell membrane integrity of microbes, leading to cell death. In anticancer research, it interferes with DNA replication and repair processes, inhibiting cancer cell proliferation .
類似化合物との比較
Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane can be compared with other organotin compounds such as:
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams.
Dibutyltin diacetate: Employed in the synthesis of various organic compounds.
特性
CAS番号 |
35924-28-8 |
|---|---|
分子式 |
C14H24N4S6Sn |
分子量 |
559.5 g/mol |
IUPAC名 |
dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C4H9.2C3H4N2S3.Sn/c2*1-3-4-2;2*1-7-2-4-3(6)8-5-2;/h2*1,3-4H2,2H3;2*1H3,(H,4,5,6);/q;;;;+2/p-2 |
InChIキー |
CVVAGRHGPBUXGI-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(SC1=NC(=NS1)SC)SC2=NC(=NS2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


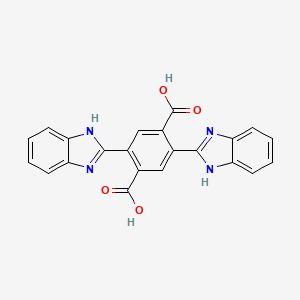
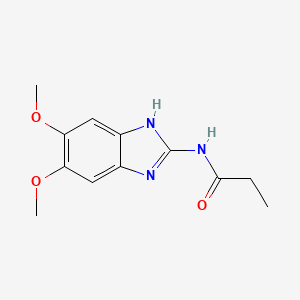
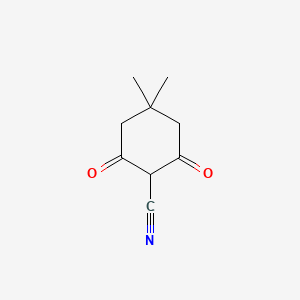
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

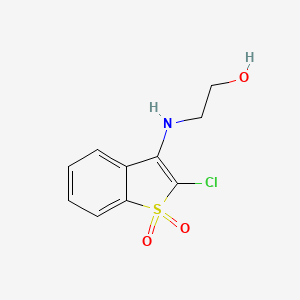

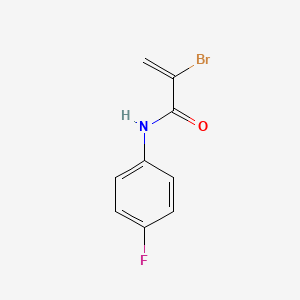
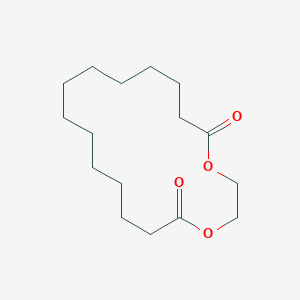


![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
